Pki-402

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

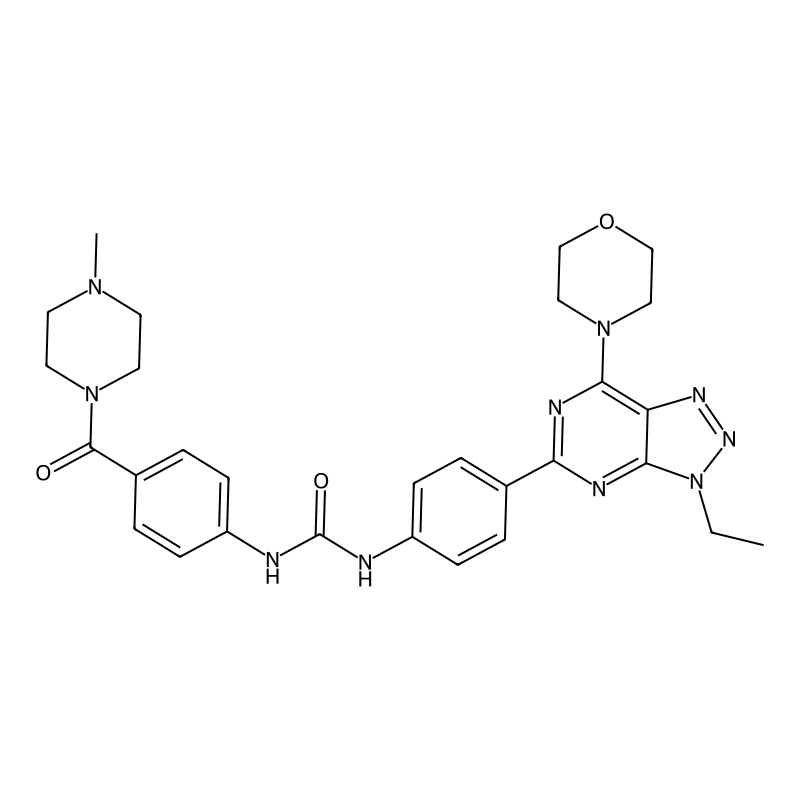

PKI-402 (CAS 1173204-81-3) is a selective, reversible, ATP-competitive dual inhibitor of class I phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). Built on an optimized N-3-substituted 7-morpholinotriazolopyrimidine scaffold, it delivers equipotent nanomolar inhibition across PI3Kα (IC50 ~2 nM) and mTOR (IC50 ~3 nM) [1]. In procurement and material selection, PKI-402 is prioritized for its superior aqueous solubility compared to early-generation imidazolopyrimidines, its equipotency against activating PIK3CA mutations (such as E545K and H1047R), and its highly predictable, rapid-clearance pharmacodynamic profile. These properties make it a critical precursor and active agent for advanced in vivo oncology modeling and schedule-dependent combination therapies [2].

References

- [1] Dehnhardt, C. M., et al. 'Lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines as dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors: discovery of PKI-402.' Journal of Medicinal Chemistry 53.2 (2010): 798-810.

- [2] Mallon, R., et al. 'Antitumor efficacy profile of PKI-402, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor.' Molecular Cancer Therapeutics 9.4 (2010): 976-984.

Substituting PKI-402 with broad-spectrum PI3K inhibitors (e.g., Wortmannin) or alternative dual inhibitors (e.g., PF-04691502) frequently compromises experimental timing and formulation stability. Generic imidazolopyrimidine analogs lack the triazolopyrimidine core's optimized N-3 ethyl substitution, resulting in significantly poorer aqueous solubility and a >300-fold drop in mTOR potency [1]. Furthermore, in schedule-dependent combination regimens—such as timed radiosensitization—substituting PKI-402 with PF-04691502 leads to prolonged, inflexible target suppression. While PF-04691502 suppresses pAkt for up to 72 hours, PKI-402 clears its pharmacodynamic effect in under 24 hours, allowing for precise, sequential dosing without compounding off-target toxicity [2]. Broad-spectrum alternatives also frequently lose binding affinity against PIK3CA mutants, whereas PKI-402 maintains strict equipotency.

References

- [1] Dehnhardt, C. M., et al. 'Lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines as dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors: discovery of PKI-402.' Journal of Medicinal Chemistry 53.2 (2010): 798-810.

- [2] Rychahou, P., et al. 'PI3K/mTOR Dual Inhibitor PF-04691502 Is a Schedule-Dependent Radiosensitizer for Gastroenteropancreatic Neuroendocrine Tumors.' Cells 10.5 (2021): 1261.

Scaffold Optimization: Triazolopyrimidine Core vs. Imidazolopyrimidine Leads

During the lead optimization of dual PI3K/mTOR inhibitors, the triazolopyrimidine scaffold of PKI-402 (featuring an N-3 ethyl substitution) was selected over early imidazolopyrimidine precursors due to a massive improvement in both target affinity and physicochemical properties. PKI-402 demonstrated an mTOR IC50 of 1.7 nM, compared to 634 nM for the imidazolopyrimidine lead [1]. Furthermore, compared to N-3 isopropyl or methyl analogs, the ethyl substitution in PKI-402 provided the optimal balance of aqueous solubility and cell potency, ensuring superior processability for in vivo formulations [1].

| Evidence Dimension | mTOR IC50 and scaffold solubility |

| Target Compound Data | PKI-402 (N-3 ethyl triazolopyrimidine): mTOR IC50 = 1.7 nM; optimal aqueous solubility |

| Comparator Or Baseline | Imidazolopyrimidine lead (Compound 56): mTOR IC50 = 634 nM |

| Quantified Difference | 372-fold increase in mTOR inhibitory potency with enhanced solubility |

| Conditions | In vitro kinase assays and physicochemical profiling during drug design |

Ensures buyers are procuring a structurally optimized compound that eliminates the solubility bottlenecks and weak mTOR binding associated with early-generation scaffolds.

Pharmacodynamic Clearance: PKI-402 vs. PF-04691502 in Combination Regimens

For complex, schedule-dependent combination therapies, the duration of target suppression is a critical selection metric. In a comparative study of gastroenteropancreatic neuroendocrine tumor (GEP-NET) models, treatment with the dual inhibitor PF-04691502 decreased pAkt (Ser473) expression for up to 72 hours. In contrast, PKI-402 demonstrated a faster pharmacodynamic clearance, with pAkt suppression lasting less than 24 hours [1]. This rapid reversibility allowed researchers to precisely time the administration of the inhibitor 48 hours post-radiotherapy, significantly increasing apoptosis without the prolonged pathway blockade that complicates PF-04691502 dosing [1].

| Evidence Dimension | Duration of pAkt (Ser473) suppression |

| Target Compound Data | PKI-402: < 24 hours |

| Comparator Or Baseline | PF-04691502: Up to 72 hours |

| Quantified Difference | >48-hour reduction in continuous target suppression |

| Conditions | BON and QGP-1 NET cell lines treated prior to or alongside radiotherapy |

Critical for researchers designing timed combination therapies where prolonged pathway suppression interferes with sequential dosing efficacy and recovery.

Mutant Equipotency: Consistent Inhibition of PIK3CA E545K and H1047R

A major failure point for generic PI3K inhibitors is the loss of binding affinity when applied to highly active mutant kinases. PKI-402 was engineered to maintain equipotent inhibition across both wild-type and mutant variants. It demonstrates an IC50 of 2 nM against wild-type PI3Kα, and an almost identical IC50 of 3 nM against the aggressive E545K and H1047R PIK3CA mutants [1]. This quantitative consistency ensures that procurement of PKI-402 yields reliable, reproducible pathway suppression regardless of the genetic background of the target cell line or xenograft model [1].

| Evidence Dimension | Kinase IC50 (Wild-type vs. Mutant) |

| Target Compound Data | PKI-402: WT PI3Kα IC50 = 2 nM; E545K and H1047R IC50 = 3 nM |

| Comparator Or Baseline | Standard baseline expectation of reduced mutant affinity in generic inhibitors |

| Quantified Difference | Near-identical nanomolar potency (Δ 1 nM) across wild-type and mutant variants |

| Conditions | Cell-free kinase assays and mutant-driven human tumor cell lines |

Provides guaranteed reproducibility and potency in genetically diverse or engineered cell lines harboring common PIK3CA activating mutations.

Schedule-Dependent Radiosensitization and Combination Dosing

Leveraging PKI-402's <24-hour pAkt suppression profile for sequenced administration with radiotherapy or cytotoxic agents, where rapid pharmacodynamic clearance is required to prevent overlapping toxicities [1].

Formulation of High-Solubility Dual Inhibitor Therapeutics

Utilizing the optimized N-3 ethyl triazolopyrimidine scaffold of PKI-402 for in vivo studies that require higher aqueous solubility and processability than standard imidazolopyrimidine analogs can provide [2].

Targeting PIK3CA-Mutant Xenograft Models

Employing PKI-402 in breast (e.g., MDA-MB-361), ovarian, or glioma xenografts driven by E545K or H1047R mutations, relying on its equipotent 2-3 nM inhibition to guarantee tumor regression without the need for extreme dose escalation [3].

References

- [1] Rychahou, P., et al. 'PI3K/mTOR Dual Inhibitor PF-04691502 Is a Schedule-Dependent Radiosensitizer for Gastroenteropancreatic Neuroendocrine Tumors.' Cells 10.5 (2021): 1261.

- [2] Dehnhardt, C. M., et al. 'Lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines as dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors: discovery of PKI-402.' Journal of Medicinal Chemistry 53.2 (2010): 798-810.

- [3] Mallon, R., et al. 'Antitumor efficacy profile of PKI-402, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor.' Molecular Cancer Therapeutics 9.4 (2010): 976-984.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Dehnhardt CM, Venkatesan AM, Delos Santos E, Chen Z, Santos O, Ayral-Kaloustian S, Brooijmans N, Mallon R, Hollander I, Feldberg L, Lucas J, Chaudhary I, Yu K, Gibbons J, Abraham R, Mansour TS. Lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines as dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors: discovery of PKI-402. J Med Chem. 2010 Jan 28;53(2):798-810. doi: 10.1021/jm9014982. PubMed PMID: 19968288.

Explore Compound Types